N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring fused with a pyrimidine moiety, connected via a thioether linkage to an acetamide group. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from acetophenone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often starting from thiophene-2-carboxylic acid and urea, followed by cyclization.
Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected through a thioether linkage using a suitable thiolating agent.
Acetamide Group Addition: Finally, the acetamide group is introduced via an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole and acetamide moieties, potentially forming alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. The presence of the pyrazole and pyrimidine rings suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring could inhibit cyclooxygenase enzymes, reducing inflammation, while the pyrimidine moiety might interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other pyrazole-pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings, along with the thioether linkage, provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5O3S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-13-19(20(29)26(25(13)2)14-7-4-3-5-8-14)23-18(28)12-31-21-22-15(11-17(27)24-21)16-9-6-10-30-16/h3-11H,12H2,1-2H3,(H,23,28)(H,22,24,27) |
InChI Key |
NNYSCEUSMKONEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CS4 |
Origin of Product |
United States |
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